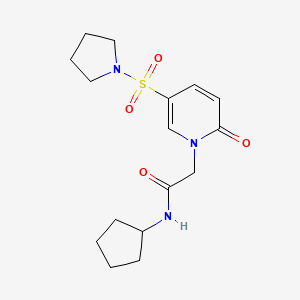
3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a derivative of 2-oxo-1,2-dihydroquinoline, which is a scaffold that has been explored for its potential in medicinal chemistry due to its structural similarity to fluoroquinolone antibiotics. This similarity suggests that such compounds could be promising candidates for the development of new antimicrobial drugs, especially in the context of increasing microbial resistance to existing treatments .
Synthesis Analysis
The synthesis of related this compound derivatives has been reported using simple methods. For instance, a series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids were prepared, which involved the esterification and alkylation of 2-oxo-quinoline carboxylic acid. This process was followed by a comparative analysis of the analgesic and diuretic properties of these compounds and their synthetic precursors . Additionally, novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were synthesized starting from 2-oxo-quinoline carboxylic acid, which underwent successive esterification and alkylation reactions .
Molecular Structure Analysis
The molecular and crystal structures of the synthesized 2-oxo-1,2-dihydroquinoline derivatives were characterized using spectroscopic measurements such as 1H NMR and 13C NMR. Single crystal X-ray crystallography was also employed to examine the structures of four compounds, providing detailed insights into their molecular conformations .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in the context of their biological activity. For example, the highly potent and selective inhibition of the aldo-keto reductase AKR1C3 by 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives was studied, revealing that the carboxylate group is critical for the enzyme inhibition. The sulfonamide group in these molecules provides the necessary twist for the dihydroisoquinoline to bind effectively in the enzyme's hydrophobic pocket .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed using various analytical methods. For instance, the quality control of active pharmaceutical ingredients among derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids was assessed using 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy. These methods are essential for ensuring the quality and purity of the compounds, as well as for identifying specific related substances that are by-products of the synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
3-(2-Oxo-1,2-dihydroquinolin-3-yl)propanoic acid and its derivatives are synthesized through various chemical reactions, demonstrating versatility in structural modification and analysis. For instance, the compound is involved in the synthesis of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids, highlighting a method for preparing a series of these compounds with potential analgesic and diuretic properties (Ukrainets et al., 2013). The focus on the structure and biological activity underlines the compound's relevance in medicinal chemistry.
Quality Control and Analytical Methods
The compound serves as a scaffold for developing antimicrobial drugs due to its molecular similarity with fluoroquinolone antibiotics. Analytical methods for quality control of active pharmaceutical ingredients among derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids have been analyzed, emphasizing the necessity of incorporating specific control methods like 13C NMR-spectroscopy to address tautomeric forms (Zubkov et al., 2016).
Antimicrobial Activity
The antimicrobial potential of derivatives has been explored through the synthesis of novel compounds exhibiting in vitro activity. The study on 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid illustrates the chemical versatility and potential for developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
Innovative Synthesis Approaches
The compound's utility extends to innovative synthesis approaches for creating novel chemical structures. For example, the oxidative dearomatization combined with a cascade transition-metal catalyzed sequence offers a novel method to prepare furoquinolinone and angelicin derivatives, demonstrating the compound's versatility in facilitating complex chemical transformations (Ye, Zhang, & Fan, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(2-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,7H,5-6H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJKZLDETGGBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37618-03-4 |
Source


|
| Record name | 3-(2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2516426.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2516429.png)

![Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516433.png)

![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)
